molecular formula C17H32N2O4S2 B8505115 3-(Dodecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane CAS No. 88428-03-9

3-(Dodecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane

Cat. No. B8505115
CAS RN: 88428-03-9
M. Wt: 392.6 g/mol
InChI Key: IELCYBOQUKFRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dodecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane is a useful research compound. Its molecular formula is C17H32N2O4S2 and its molecular weight is 392.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Dodecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dodecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88428-03-9

Product Name

3-(Dodecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane

Molecular Formula

C17H32N2O4S2

Molecular Weight

392.6 g/mol

IUPAC Name

3-dodecylsulfonyl-2-(nitromethylidene)-1,3-thiazinane

InChI

InChI=1S/C17H32N2O4S2/c1-2-3-4-5-6-7-8-9-10-11-15-25(22,23)18-13-12-14-24-17(18)16-19(20)21/h16H,2-15H2,1H3

InChI Key

IELCYBOQUKFRRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)N1CCCSC1=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.6 g of 2-(nitromethylene)-tetrahydro-2H-1,3-thiazine, 3.18 g of ethyldiisopropylamine and 20 ml of methylene chloride were mixed. The mixture was cooled to and stirred at -60° C. under a nitrogen atmosphere while 2.95 g of dodecanesulfonyl chloride was added in portions over a 10 minute period. The mixture was allowed to warm to 10° C. (2.5 hours), then stirred at 10° C. for 1 hour and at 20° C. for 1.5 hours. The resulting mixture was poured into water, and the organic phase was separated, dried (MgSO4), filtered and stripped of solvent. The residue, a gum, was chromatographed over silica gel, using methylene chloride as eluent. After workup the product was recrystallized from ethanol to give N-(dodecylsulfonyl)-2-(nitromethylene)-tetrahydro-2H-1,3-thiazine (3A) as a solid, m.p.: 116°-117° C.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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